molecular formula C13H17NO3 B2635917 Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate CAS No. 349085-40-1

Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate

Cat. No.: B2635917
CAS No.: 349085-40-1
M. Wt: 235.283
InChI Key: SMCXLGABTAGWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate is an α-ketoester derivative featuring an ethyl ester group, a central 2-oxoacetate backbone, and a para-substituted anilino moiety with an isopropyl (propan-2-yl) group. This compound belongs to a broader class of 2-aryl-2-oxoacetates, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles, amino acids, and bioactive molecules . The isopropyl substituent on the aniline ring introduces steric bulk and moderate electron-donating effects, influencing both reactivity and physicochemical properties.

Properties

IUPAC Name

ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)12(15)14-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCXLGABTAGWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate typically involves the reaction of ethyl oxalyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl, isopropyl) stabilize the aryl ring and reduce electrophilicity at the keto group.
  • Electron-withdrawing substituents (e.g., Br, CF₃) enhance the electrophilic character of the α-ketoester, facilitating nucleophilic additions .
  • Bulky groups (e.g., benzoyl, anthracenyl) hinder reactivity but improve binding specificity in pharmaceutical contexts .

Spectral Characteristics

IR and NMR data highlight substituent effects:

Compound IR Peaks (cm⁻¹) $ ^1H $-NMR Key Signals (δ, ppm)
Ethyl 2-oxo-2-(p-tolyl)acetate 1711 (C=O, ester), 1671 (C=O, amide) 7.92 (d, 2H, Ar-H), 2.45 (s, 3H, CH₃)
Ethyl 2-(3-CF₃-anilino)-2-oxoacetate 1734 (C=O, ester), 1688 (C=O, amide) 8.23 (s, 1H, N=CH), 1.43 (t, 3H, CH₂CH₃)
Ethyl 2-(2-benzoyl-4-chlorophenyl)-2-oxoacetate 1731 (C=O), 1667 (C-H alkane) 5.87 (s, 1H, =C-H), 3.91 (d, 2H, CH₂)

Trends :

  • Amide C=O stretches appear at ~1670–1690 cm⁻¹, while ester C=O peaks are higher (~1710–1735 cm⁻¹) .
  • Aromatic protons in para-substituted derivatives exhibit doublets near δ 7.9–8.2 ppm, whereas meta-substituted analogues show complex splitting .

Biological Activity

Ethyl 2-oxo-2-(4-propan-2-ylanilino)acetate is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound consists of an ethyl ester group linked to a ketone and an aniline derivative. The presence of the propan-2-yl group on the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological membranes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism TypeActivity Observed
Gram-positive BacteriaInhibition of growth
Gram-negative BacteriaInhibition of growth
FungiAntifungal activity

A study highlighted that derivatives of similar compounds showed excellent antimicrobial potential, suggesting that modifications in the structure could enhance these effects further.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various in vitro assays. It has shown promise in inhibiting the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study:
In a recent study, the compound was tested against several cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has demonstrated inhibitory effects on collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis.

Enzyme TargetInhibition Activity
Collagen Prolyl-4-HydroxylasePotent inhibition

This inhibition suggests potential applications in treating fibrotic diseases where collagen deposition is excessive.

The biological activities of this compound are attributed to its structural features that facilitate interactions with various biological targets:

  • Membrane Interaction: The lipophilic nature aids in membrane penetration.
  • Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may induce oxidative stress in microbial cells, leading to cell death.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Advanced techniques such as molecular docking and computational modeling have been employed to predict binding affinities and interactions with target proteins.

Example Findings:
A study utilized computer-aided drug design to identify potential targets for the compound, revealing promising interactions with enzymes involved in inflammation and cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.